3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid

Protein Tyrosine Phosphatase PTPRR MAPK Signaling

Researchers profiling PTP inhibitors face confounding selectivity shifts from regioisomer impurities-even single-step positional changes alter residual activity across PTPN5/PTPRR/PTPN7/PTP1B. This 3,4-regioisomer provides a pre-validated benchmark: • 97% PTPRR inhibition (0.1 mM); 52% residual PTPN7 activity-preferred for PTPRR-centric neurodegeneration assays • Four-enzyme fingerprint (20%/3%/52%/7% residual) reduces control compounds per plate • Moderate PTPN5 inhibition (80%) supports partial STEP dose-response studies Supplied with full QC for crystallography and HTS.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 340315-24-4
Cat. No. B1269662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid
CAS340315-24-4
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC1=CC=C(N1C2=C(C=CC(=C2)C(=O)O)O)C
InChIInChI=1S/C13H13NO3/c1-8-3-4-9(2)14(8)11-7-10(13(16)17)5-6-12(11)15/h3-7,15H,1-2H3,(H,16,17)
InChIKeyVGMWQYFVGDAXSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic Acid Profile


3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS 340315-24-4) is a 2,5-dimethylpyrrolyl benzoic acid derivative identified as an inhibitor scaffold targeting human MAPK-specific protein tyrosine phosphatases PTPN5, PTPRR, and PTPN7 [1]. The compound features a 3,4-substitution pattern on the benzoic acid ring—simultaneously bearing the pyrrole moiety at position 3 and a hydroxyl group at position 4—distinguishing it from other positional isomers within the same chemotype class [1][2].

Isomer Specificity of 340315-24-4


Within the 2,5-dimethylpyrrolyl benzoic acid inhibitor class, the precise position of the hydroxyl and carboxylic acid substituents on the benzene ring governs PTP subtype selectivity [1]. Even single-step positional shifts—such as moving the pyrrole from C3 to C4 or the hydroxyl from C4 to C5—produce divergent residual activity profiles across PTPN5, PTPRR, PTPN7, and PTP1B [1]. Consequently, generic substitution of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid with any of its regioisomers or des-hydroxy analogs risks altering the intended pharmacological phenotype, invalidating structure–activity relationship conclusions, or disrupting crystallographic co-complex formation.

Selectivity Evidence: 340315-24-4 vs. Analogs


PTPRR Inhibition: 3,4-Regioisomer vs. Other Isomers

Against PTPRR, the target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid reduces enzyme activity to 3% residual (97% inhibition) at 0.1 mM [1]. By contrast, the 2,5-regioisomer 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-hydroxybenzoic acid retains 36% residual activity (64% inhibition), the 4,3-regioisomer 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-hydroxybenzoic acid retains 67% (33% inhibition), and the des-hydroxy analog 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzoic acid retains 63% (37% inhibition) under identical assay conditions [1].

Protein Tyrosine Phosphatase PTPRR MAPK Signaling Inhibitor Selectivity

Distinct PTP Selectivity Fingerprint vs. Analogs

Across the four-enzyme panel (PTPN5 / PTPRR / PTPN7 / PTP1B) at 0.1 mM, the target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid yields residual activities of 20% / 3% / 52% / 7%, respectively—a pattern indicating strong PTPRR and PTP1B inhibition with sparing of PTPN7 [1]. The 2,5-regioisomer produces 3% / 36% / 7% / 9% (strong PTPN5 and PTPN7 bias), while the 4,3-regioisomer yields 21% / 67% / 72% / 9% (weak inhibition except at PTP1B), and the des-hydroxy analog shows 6% / 63% / 88% / 9% (PTPN5-selective) [1]. No tested comparator replicates the target compound's simultaneous strong engagement of PTPRR and PTP1B coupled with weak PTPN7 inhibition.

Protein Tyrosine Phosphatase PTPN5 PTPN7 PTP1B Selectivity Profiling

Moderate PTPN5 Inhibition vs. Ultra-Potent Analogs

Against PTPN5 (STEP), the target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid produces 20% residual activity (80% inhibition) at 0.1 mM [1]. This is less potent than the 2,5-regioisomer (3% residual, 97% inhibition) and the des-hydroxy analog (6% residual, 94% inhibition), but comparable to the 4,3-regioisomer (21% residual) [1]. The 6.7-fold difference in residual activity between the target and the 2,5-regioisomer demonstrates that shifting the pyrrole substitution from C3 to C2 and the hydroxyl from C4 to C5 markedly enhances PTPN5 engagement.

PTPN5 STEP Striatal-Enriched Phosphatase Neurodegeneration

Purity Specifications and Assay Reproducibility

Vendor technical datasheets indicate that 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (CAS 340315-24-4) is supplied at purities of 95% and 98% . In the original screening study, the compound was identified from a 24,000-compound library with quality control sufficient for reproducible IC50 determination and crystallographic co-structure solution [1]. The 3% minimum impurity ceiling at the 98% grade reduces the risk of confounding biological activity from degradation products—a concern explicitly documented for structurally related 2,5-dimethylpyrrolyl benzoic acid derivatives where polyanionic degradation products were found responsible for apparent HIV-1 fusion inhibition rather than the parent compound itself [2].

Compound Purity Quality Control Enzymatic Assay Procurement Specification

EphA4/EphA2 Targeting and Hydroxyl Position Dependence

Within the broader 2,5-dimethylpyrrolyl benzoic acid chemotype, the 4-(2,5-dimethylpyrrol-1-yl)-2-hydroxybenzoic acid isomer (DPHB, the 4,2-regioisomer) inhibits EphA4–ephrin-A5 binding with Ki values of 7–9 μM and selectively targets EphA4/EphA2 over other Eph receptors [1]. The SAR established in that study explicitly identifies the presence and position of both hydroxyl and carboxylic acid moieties as critical for antagonistic activity, with methylation of the phenolic hydroxyl or repositioning of the pyrrole substituent abolishing EphA4 inhibition [1]. While the target compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-hydroxybenzoic acid (the 3,4-regioisomer) was not directly tested in this Eph receptor assay, the established positional SAR implies that its 3,4-substitution pattern will produce a distinct Eph interaction profile compared to the 4,2-isomer—a consideration relevant for laboratories screening multiple dimethylpyrrolyl benzoic acid regioisomers for Eph receptor programs.

EphA4 EphA2 Receptor Tyrosine Kinase Positional Isomer SAR

Application Scenarios for 340315-24-4


PTPRR-Focused Neurodegenerative Target Validation

The target compound's 97% PTPRR inhibition at 0.1 mM, combined with its distinct selectivity fingerprint (52% residual PTPN7 activity), makes it the preferred 2,5-dimethylpyrrolyl benzoic acid regioisomer for PTPRR-centric assays. Laboratories investigating PTPRR's role in MAPK/ERK dysregulation in neurodegeneration can deploy this compound without the confounding PTPN7 suppression inherent to the 2,5-regioisomer, which inhibits PTPN7 to 7% residual at the same concentration [1]. The compound is suitable for crystallographic co-complex studies, having been identified alongside high-resolution PTP structures [1].

SAR Expansion for EphA4/EphA2 Inhibitors

Given the established sensitivity of EphA4 inhibition to hydroxyl and carboxylic acid positioning within the 2,5-dimethylpyrrolyl benzoic acid chemotype [2], the 3,4-regioisomer (target compound) serves as a critical comparator for SAR matrices. Procurement enables systematic evaluation of how shifting the pyrrole from C4 (in DPHB) to C3 and the hydroxyl from C2 to C4 alters Eph receptor binding and selectivity, potentially uncovering regioisomers with improved EphA4/EphA2 discrimination.

Multi-PTP Panel Screening with Selectivity Controls

In high-throughput PTP inhibitor screening cascades, the target compound's four-enzyme residual activity profile (20%/3%/52%/7% across PTPN5/PTPRR/PTPN7/PTP1B) [1] provides a pre-validated selectivity benchmark. Procurement of this single compound supplies a simultaneous positive control for PTPRR and PTP1B inhibition, a partial-activity control for PTPN5, and a negative or weak-activity control for PTPN7, reducing the number of control compounds required per assay plate.

PTPN5 (STEP) Partial Inhibition in Striatal Models

Where complete PTPN5 ablation is undesirable—for instance, in neuronal models where STEP knockdown paradoxically impairs synaptic plasticity—the target compound's moderate PTPN5 inhibition (80% inhibition, 20% residual activity) [1] offers a pharmacological intermediate between inactive analogs (e.g., the 4,3-regioisomer at 21% residual) and ultra-potent inhibitors (e.g., the 2,5-regioisomer at 3% residual). This graded activity supports dose–response studies exploring the therapeutic window for partial STEP inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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